molecular formula C6H14ClNO3 B2475874 (1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride CAS No. 74538-71-9

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride

Cat. No.: B2475874
CAS No.: 74538-71-9
M. Wt: 183.63
InChI Key: LVGKJFCRAOREGZ-MVNLRXSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride is a chiral compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a cyclohexane ring with three hydroxyl groups and an amino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method includes the catalytic hydrogenation of cyclohexane derivatives under specific conditions to introduce the amino group at the desired position .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while substitution reactions can produce a wide range of functionalized cyclohexane compounds .

Scientific Research Applications

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The compound’s unique structure allows it to bind selectively to certain proteins, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride is unique due to its three hydroxyl groups and one amino group on the cyclohexane ring, providing multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(1R,3R)-5-aminocyclohexane-1,2,3-triol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h3-6,8-10H,1-2,7H2;1H/t3?,4-,5-,6?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGKJFCRAOREGZ-FQOUYKNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C(C1O)O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1N)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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